molecular formula C38H30N8O4 B4971663 N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]

N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]

Cat. No. B4971663
M. Wt: 662.7 g/mol
InChI Key: CWVYWFZAWRNVBA-UHFFFAOYSA-N
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Description

N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide], also known as PBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBA is a member of the benzimidazole family and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] is not well understood, but it is believed to be related to its ability to bind to biomolecules such as DNA and proteins. N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-tumor and anti-bacterial properties. N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in inflammation. In vivo studies have shown that N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] can reduce tumor growth and inflammation in animal models. N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has also been shown to have low toxicity and good biocompatibility.

Advantages and Limitations for Lab Experiments

N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in common solvents. However, N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] is relatively expensive and requires a multi-step synthesis process, which may limit its use in large-scale experiments. N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] is also sensitive to light and air, which may require special handling and storage conditions.

Future Directions

For the study of N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] include the development of drug delivery systems, MOFs, and materials for optoelectronics and catalysis.

Synthesis Methods

N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] is synthesized through a multi-step process that involves the condensation of 1,4-phenylenediamine with 2,6-diformyl-4-methylphenol to form the intermediate 1,4-phenylenebis(1H-benzimidazole-2,6-diyl). The intermediate is then acetylated with acetic anhydride to form N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]. The synthesis method of N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has been optimized to obtain high yields and purity.

Scientific Research Applications

N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has also been studied for its potential use as a drug delivery system and as a contrast agent for medical imaging. In material science, N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a luminescent material. In environmental science, N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide] has been studied for its potential use as a sensor for heavy metal ions.

properties

IUPAC Name

2-acetamido-N-[2-[4-[6-[(2-acetamidobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N8O4/c1-21(47)39-29-9-5-3-7-27(29)37(49)41-25-15-17-31-33(19-25)45-35(43-31)23-11-13-24(14-12-23)36-44-32-18-16-26(20-34(32)46-36)42-38(50)28-8-4-6-10-30(28)40-22(2)48/h3-20H,1-2H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,43,45)(H,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVYWFZAWRNVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)NC(=O)C7=CC=CC=C7NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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